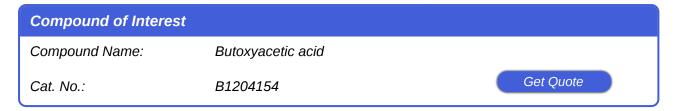


An In-depth Technical Guide to the Physicochemical Properties of 2-Butoxyacetic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyacetic acid (BAA), a primary metabolite of the widely used industrial solvent 2-butoxyethanol (ethylene glycol monobutyl ether, EGBE), is a molecule of significant interest in the fields of toxicology, pharmacology, and drug development. Understanding its physicochemical properties is paramount for elucidating its biological activity, toxicological profile, and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-butoxyacetic acid, detailed experimental methodologies for their determination, and insights into its metabolic and toxicological significance.

Physicochemical Properties

The fundamental physicochemical properties of 2-butoxyacetic acid are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as for designing and interpreting experimental studies.

Table 1: General and Physical Properties of 2-Butoxyacetic Acid



Property	Value	Source/Citation
IUPAC Name	2-butoxyacetic acid	N/A
Synonyms	Butoxyacetic acid, n- Butoxyacetic acid	[1]
CAS Number	2516-93-0	[1]
Molecular Formula	C ₆ H ₁₂ O ₃	[1]
Molecular Weight	132.16 g/mol	[1]
Physical State	Liquid	[2]
Appearance	Clear, colorless to light yellow liquid	[2]
Density	1.01 - 1.017 g/cm ³	[2][3]
Boiling Point	99-100 °C at 7 Torr	[4]
Melting Point	Not available	[5]
Refractive Index	1.425 - 1.427	[3][6]

Note: Conflicting data exists for the boiling and melting points from some commercial suppliers, with one source erroneously listing both as 108°C. The boiling point at reduced pressure is a more reliable, albeit not at standard pressure, experimental value. The precursor, 2-butoxyethanol, has a boiling point of approximately 171°C.[3][6][7][8]

Table 2: Acidity and Solubility Properties of 2-Butoxyacetic Acid

Property	Value	Source/Citation
pKa (Predicted)	3.55 ± 0.10	[2]
Water Solubility	Miscible	[7][9]
Organic Solvent Solubility	Soluble in chloroform, methanol, ethanol, ether, and benzene.	[2][10]



Note: An experimental pKa value is not readily available in the reviewed literature; the provided value is a computational prediction. While qualitative solubility is established, quantitative data (e.g., in g/L) is not consistently reported.

Synthesis of 2-Butoxyacetic Acid

2-Butoxyacetic acid is most commonly synthesized in a laboratory setting through the oxidation of its parent alcohol, 2-butoxyethanol.

General Experimental Protocol: Oxidation of 2-Butoxyethanol

This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid, which can be adapted for the synthesis of 2-butoxyacetic acid.

Materials:

- 2-Butoxyethanol
- Oxidizing agent (e.g., potassium dichromate(VI) or potassium permanganate)
- Dilute sulfuric acid
- Heating mantle with reflux condenser
- Distillation apparatus
- Apparatus for extraction (separatory funnel)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, 2-butoxyethanol is combined with an excess of the
oxidizing agent (e.g., potassium dichromate(VI) solution) and dilute sulfuric acid. The flask is
fitted with a reflux condenser.[11][12]



- Heating: The mixture is heated under reflux. This ensures that any volatile intermediates, such as the corresponding aldehyde (2-butoxyacetaldehyde), are returned to the reaction mixture for further oxidation to the carboxylic acid.[11][12]
- Reaction Monitoring: The reaction progress can be monitored by observing the color change of the oxidizing agent (e.g., from orange to green for dichromate).
- Isolation and Purification: Once the reaction is complete, the mixture is cooled. The 2-butoxyacetic acid can then be isolated by distillation from the reaction mixture.[11]
 Alternatively, the product can be extracted into an organic solvent, washed, dried over a drying agent, and the solvent removed under reduced pressure using a rotary evaporator.
 Further purification may be achieved through fractional distillation.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential. The following sections detail the methodologies for key experimental procedures.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological interactions. Several robust methods are available for its determination.

This is a classical and highly accurate method for pKa determination.

Principle: A solution of the weak acid (2-butoxyacetic acid) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region.

Experimental Workflow:

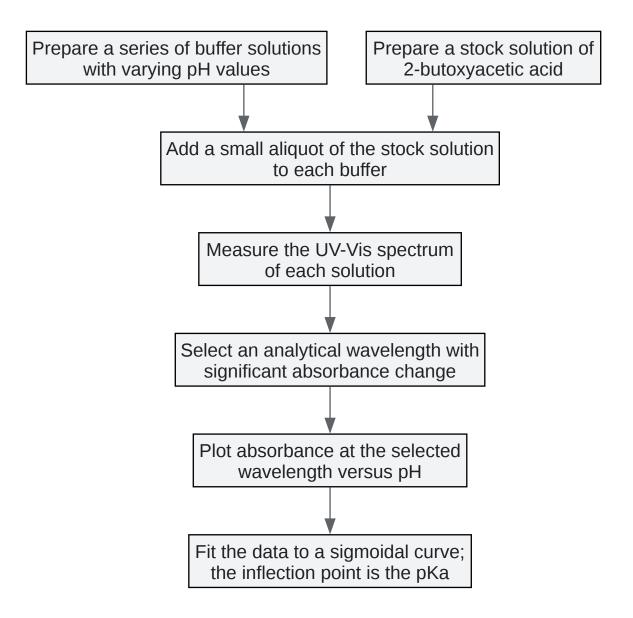
Caption: Workflow for pKa determination by potentiometric titration.



This method is suitable if the ionized and unionized forms of the molecule exhibit different UV-Vis absorption spectra.

Principle: The absorbance of a series of buffered solutions of 2-**butoxyacetic acid** at a fixed wavelength is measured as a function of pH. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.

Experimental Workflow:



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Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

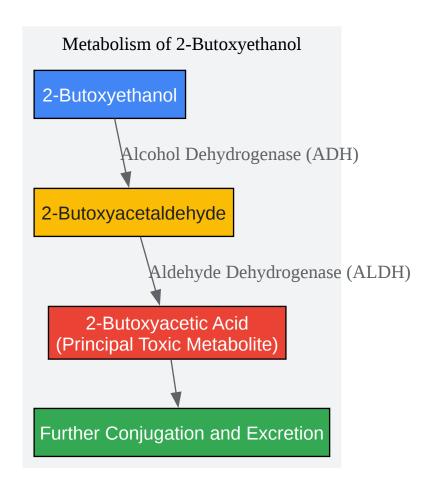


Metabolic Pathway and Toxicological Significance

2-Butoxyacetic acid is the primary and most toxic metabolite of 2-butoxyethanol. Its formation and subsequent effects are of major toxicological concern.

Metabolic Pathway

The metabolism of 2-butoxyethanol to 2-butoxyacetic acid primarily occurs in the liver via a two-step enzymatic process.



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Caption: Metabolic activation of 2-butoxyethanol to 2-butoxyacetic acid.

2-Butoxyethanol is first oxidized to an intermediate, 2-butoxyacetaldehyde, by alcohol dehydrogenase. Subsequently, aldehyde dehydrogenase rapidly converts 2-butoxyacetaldehyde to 2-butoxyacetic acid.[13]



Toxicological Effects: Hemotoxicity

The primary toxic effect associated with 2-**butoxyacetic acid** is hematotoxicity, specifically hemolytic anemia. This effect is species-dependent, with rodents being more sensitive than humans.

Mechanism of Hemolysis: 2-**Butoxyacetic acid** directly interacts with erythrocytes (red blood cells), leading to a cascade of events that culminates in cell lysis. The proposed mechanism involves:

- Membrane Interaction: BAA is thought to interact with the erythrocyte membrane, increasing its fragility.
- Cellular Swelling: This interaction leads to an influx of water and subsequent swelling of the red blood cells.
- Hemolysis: The swollen erythrocytes eventually rupture, releasing hemoglobin into the plasma.

This process is a key contributor to the overall toxicity observed after exposure to 2-butoxyethanol.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2-butoxyacetic acid, along with methodologies for their determination and an outline of its metabolic and toxicological relevance. While core properties such as molecular weight and density are well-established, further experimental verification of properties like the boiling point at standard pressure, melting point, and pKa would be beneficial for a more complete characterization of this important metabolite. The provided experimental workflows serve as a practical guide for researchers in the fields of toxicology, pharmacology, and drug development who are investigating the properties and biological effects of 2-butoxyacetic acid.

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